molecular formula C18H31NO B12671586 Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- CAS No. 74186-13-3

Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)-

Cat. No.: B12671586
CAS No.: 74186-13-3
M. Wt: 277.4 g/mol
InChI Key: KLDTULUDWPDSIL-UHFFFAOYSA-N
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Description

Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- is an organic compound with the molecular formula C18H31NO It is a derivative of benzenamine, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a 2-(octyloxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- typically involves the alkylation of benzenamine. One common method is the reaction of benzenamine with ethyl bromide and 2-(octyloxy)ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or octyloxyethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzenamine derivatives, while substitution reactions can produce a variety of substituted benzenamines.

Scientific Research Applications

Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyl and octyloxyethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-ethyl-: This compound lacks the octyloxyethyl group, making it less hydrophobic.

    Benzenamine, N-(2-(octyloxy)ethyl)-: This compound lacks the ethyl group, which may affect its reactivity and solubility.

Uniqueness

Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- is unique due to the presence of both ethyl and octyloxyethyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.

Properties

CAS No.

74186-13-3

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

N-ethyl-N-(2-octoxyethyl)aniline

InChI

InChI=1S/C18H31NO/c1-3-5-6-7-8-12-16-20-17-15-19(4-2)18-13-10-9-11-14-18/h9-11,13-14H,3-8,12,15-17H2,1-2H3

InChI Key

KLDTULUDWPDSIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCN(CC)C1=CC=CC=C1

Origin of Product

United States

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